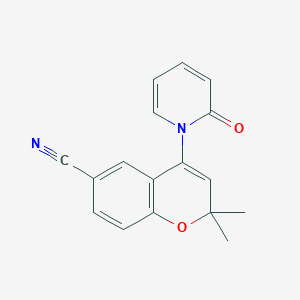![molecular formula C8H20N4 B054216 n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine CAS No. 114289-17-7](/img/structure/B54216.png)
n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine, commonly known as PEEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PEEDA is a diamine derivative that contains a piperazine ring and two amino groups. It has a molecular formula of C8H20N4 and a molecular weight of 172.28 g/mol.
Mecanismo De Acción
The exact mechanism of action of PEEDA is not fully understood. However, it is believed that PEEDA exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. PEEDA has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
PEEDA has been shown to have low toxicity and is well-tolerated by animals. In vivo studies have shown that PEEDA has a short half-life and is rapidly eliminated from the body. PEEDA has also been shown to have a low potential for drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PEEDA is its high purity and ease of synthesis. PEEDA is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of PEEDA is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research and development of PEEDA. One of the most promising areas of research is the development of PEEDA-based drugs for the treatment of cancer and infectious diseases. Researchers can also explore the potential of PEEDA in other fields, such as materials science and catalysis. Further studies are needed to fully understand the mechanism of action of PEEDA and its potential applications in various fields.
Conclusion
In conclusion, PEEDA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PEEDA has been shown to exhibit potent antitumor, antibacterial, and antifungal activity. The synthesis of PEEDA is relatively simple, and it has low toxicity and a low potential for drug-drug interactions. Further studies are needed to fully understand the mechanism of action of PEEDA and its potential applications in various fields.
Métodos De Síntesis
The synthesis of PEEDA involves the reaction of ethylenediamine with 1-chloro-2-(piperazin-1-yl)ethane in the presence of a base. The reaction yields PEEDA as a white crystalline solid with a high purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
PEEDA has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of PEEDA is in the field of medicinal chemistry. Several studies have shown that PEEDA has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. PEEDA has also been shown to exhibit antibacterial and antifungal activity.
Propiedades
Número CAS |
114289-17-7 |
|---|---|
Nombre del producto |
n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine |
Fórmula molecular |
C8H20N4 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
N'-(1-piperazin-1-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H20N4/c1-8(11-3-2-9)12-6-4-10-5-7-12/h8,10-11H,2-7,9H2,1H3 |
Clave InChI |
NBVFZTVREXMIIP-UHFFFAOYSA-N |
SMILES |
CC(NCCN)N1CCNCC1 |
SMILES canónico |
CC(NCCN)N1CCNCC1 |
Otros números CAS |
18246-33-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






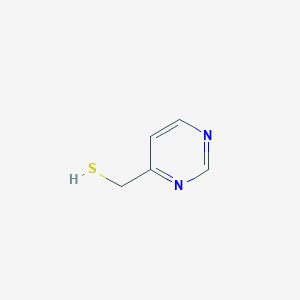

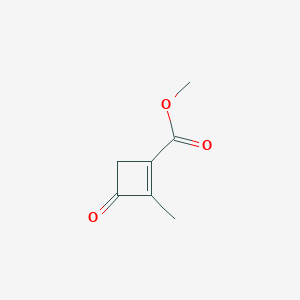
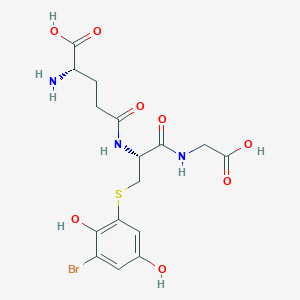
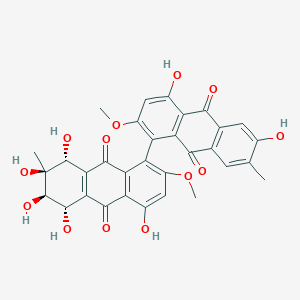
![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)


![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)
